8-Methylazocan-2-one
Overview
Description
8-Methylazocan-2-one is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of azocane, featuring a methyl group at the 8th position and a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted amides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the azocane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize the production efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
8-Methylazocan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of this compound oxides or hydroxyl derivatives.
Reduction: Formation of 8-methylazocan-2-ol.
Substitution: Formation of various substituted azocane derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methylazocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methylazocan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Azocane: The parent compound without the methyl and ketone substitutions.
8-Methylazocane: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Azocanone: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness
8-Methylazocan-2-one is unique due to the presence of both a methyl group and a ketone functional group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Its structure also provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-methylazocan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVHBGKCVHEYQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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